rac Nebivolol-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

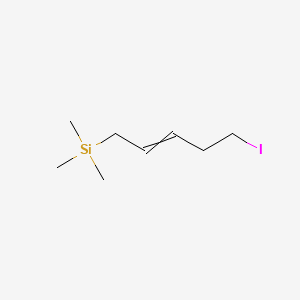

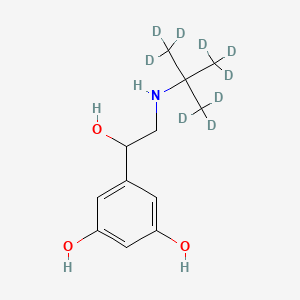

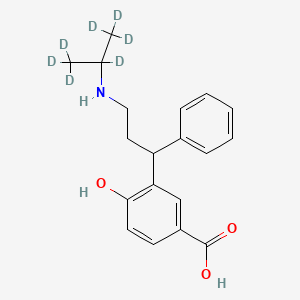

rac Nebivolol-d8 is a labeled β1-adrenergic blocker used primarily for research purposes. It is a deuterated form of Nebivolol, which is a cardioselective beta-blocker used in the treatment of hypertension and chronic heart failure . The compound has a molecular formula of C22H17D8F2NO4 and a molecular weight of 413.48 .

Métodos De Preparación

The synthesis of rac Nebivolol-d8 involves several steps, including the hydrolysis of a mixture of enantiomers of the 6-fluoro-2-carboxylic acid ester, followed by the resolution of the resulting epoxides and subsequent reactions with amino alcohols . The process is characterized by high-yield steps and enzymatic resolution of the chroman ester precursor . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Análisis De Reacciones Químicas

rac Nebivolol-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethylformamide, iodine, and boric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.

Aplicaciones Científicas De Investigación

rac Nebivolol-d8 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the pharmacokinetics and pharmacodynamics of beta-blockers, as well as their effects on cardiovascular health . The compound is also used in the development of novel electrochemical sensors for the detection of beta-blockers in biological samples .

Mecanismo De Acción

rac Nebivolol-d8 exerts its effects by selectively blocking β1-adrenergic receptors, which leads to a decrease in vascular resistance, an increase in stroke volume and cardiac output, and does not negatively affect left ventricular function . The compound also induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via β3 agonism .

Comparación Con Compuestos Similares

rac Nebivolol-d8 is unique compared to other beta-blockers due to its high selectivity for β1-adrenergic receptors and its ability to induce nitric oxide-mediated vasodilation . Similar compounds include atenolol, propranolol, and pindolol, but these do not have the same level of selectivity or vasodilatory effects .

Propiedades

IUPAC Name |

2-[[2-hydroxy-2-(3,3,4,4-tetradeuterio-6-fluoro-2H-chromen-2-yl)ethyl]amino]-1-(3,3,4,4-tetradeuterio-6-fluoro-2H-chromen-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i1D2,2D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-WYNDGVHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC2=C(C1([2H])[2H])C=C(C=C2)F)C(CNCC(C3C(C(C4=C(O3)C=CC(=C4)F)([2H])[2H])([2H])[2H])O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662142 |

Source

|

| Record name | 2,2'-Azanediylbis{1-[6-fluoro(3,3,4,4-~2~H_4_)-3,4-dihydro-2H-1-benzopyran-2-yl]ethan-1-ol} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219166-00-3 |

Source

|

| Record name | 2,2'-Azanediylbis{1-[6-fluoro(3,3,4,4-~2~H_4_)-3,4-dihydro-2H-1-benzopyran-2-yl]ethan-1-ol} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)